(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane
Overview
Description
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane: is a chemical compound with the molecular formula C11H18O5 and a molecular weight of 230.26 g/mol . It is a derivative of xylose, a type of sugar, and is commonly used in organic synthesis and biochemical research . The compound is characterized by its white to almost white powder or crystalline appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is typically synthesized through the reaction of xylose with acetone in the presence of an acid catalyst . The reaction involves the formation of isopropylidene groups that protect the hydroxyl groups of xylose, resulting in the formation of the desired compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: (1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The isopropylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane has a wide range of applications in scientific research, including:
Chemistry: Used as a protecting group for hydroxyl groups in carbohydrate chemistry.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in enzymatic studies.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane involves its role as a protecting group for hydroxyl groups in carbohydrate molecules . By forming stable isopropylidene groups, the compound prevents unwanted reactions at the hydroxyl sites, allowing for selective modifications of other functional groups . This property is particularly useful in the synthesis of complex carbohydrates and glycoconjugates .
Comparison with Similar Compounds
- 1,2:5,6-Di-O-isopropylidene-alpha-D-glucofuranose
- 1,2:3,4-Di-O-isopropylidene-alpha-D-galactopyranose
Comparison: (1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane is unique in its specific arrangement of isopropylidene groups, which provides distinct chemical properties and reactivity compared to similar compounds . Its ability to selectively protect hydroxyl groups makes it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
(1S,2R,6R,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-10(2)12-5-6-7(14-10)8-9(13-6)16-11(3,4)15-8/h6-9H,5H2,1-4H3/t6-,7+,8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZDPBSWYPINNF-BZNPZCIMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2C(O1)C3C(O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]2[C@H](O1)[C@@H]3[C@H](O2)OC(O3)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60174993 | |
Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20881-04-3 | |
Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020881043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60174993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,2:3,5-Di-O-isopropylidene-α-D-xylofuranose (DX) in the context of renewable energy?
A1: DX represents a key component of a novel bio-crude derived from the ketalization of sugarcane bagasse. [, ] This bio-crude possesses properties compatible with existing petroleum infrastructure, making it a promising candidate for green fuel production. [, ] Essentially, DX acts as a bridge between abundant biomass resources and the production of sustainable hydrocarbons.
Q2: How does DX perform under typical refinery conditions, and what types of fuels can be produced?
A2: Research has shown that DX can be effectively converted into green hydrocarbons using processes typically employed in oil refineries, namely Fluidized Catalytic Cracking (FCC) and Hydroconversion (HDC). [] When subjected to FCC, DX primarily yields mono-aromatics suitable for gasoline. [] On the other hand, HDC processing of DX generates predominantly saturated and naphthenic hydrocarbons with chain lengths exceeding seven carbons, holding potential as diesel and jet fuel components. []
Q3: What are the advantages of utilizing catalysts like beta zeolites in converting DX to hydrocarbons?
A3: Beta zeolites have demonstrated remarkable efficiency in converting DX-containing mixtures into hydrocarbons while minimizing coke formation. [] These catalysts exhibit high liquid product yields and can be further enhanced by steam treatment to regulate acid site density and reduce coke production. [] Additionally, incorporating beta zeolites into catalyst matrices improves DX conversion by leveraging active sites within the matrix. []
Q4: What challenges are associated with directly using biomass in traditional refinery processes, and how does the conversion to DX address these challenges?
A4: Biomass, in its raw form, presents several challenges for direct use in conventional refineries. Its highly functionalized nature leads to undesirable side reactions, hindering efficient hydrocarbon production. [] Transforming biomass into DX via ketalization creates a stable, dense bio-crude that is more compatible with refinery processes, paving the way for sustainable green fuel production. [, ]
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